REACTION_SMILES
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[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:22][C:23](=[O:24])[OH:25].[I:1][CH:2]=[CH:3][CH2:4][CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[O:10][Si:11]([CH3:12])([CH3:13])[CH3:14].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:31]>>[I:1][CH:2]=[CH:3][CH2:4][CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCCCC(CC=CI)O[Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC=CI)O[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCC(O)CC=CI
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |